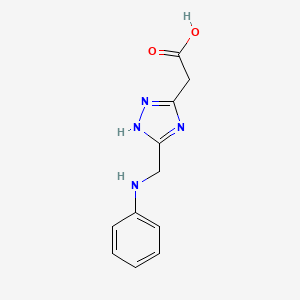

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a phenylaminomethyl group and at the 5-position with an acetic acid moiety.

Properties

IUPAC Name |

2-[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c16-11(17)6-9-13-10(15-14-9)7-12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTREVBRYGCXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate then undergoes cyclization with formic acid to yield the triazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylamino group can enhance binding affinity through π-π interactions with aromatic residues in the target proteins. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Formula | MW | XlogP | PSA (Ų) | Key Features |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₃N₅O₂* | ~271 | ~1.2 | ~110 | Phenylaminomethyl, acetic acid |

| 2-(3-Phenyl-triazol-5-yl)acetic acid | C₁₀H₉N₃O₂ | 203.20 | 1.5 | 85 | Phenyl substitution |

| Thiophen-3-yl derivative | C₈H₇N₃O₂S | 209.22 | 0.8 | 107 | Thiophene, sulfur atom |

| Triazamate | C₁₃H₂₂N₄O₃S | 314.40 | 2.1 | 89 | Bulky tert-butyl, ester group |

*Estimated based on structural similarity.

Key Findings

- Substituent Effects : Aromatic groups (phenyl, thiophene) enhance target binding via π-π stacking, while heterocycles (pyridine, morpholine) improve solubility .

- Counterion Impact : Potassium salts exhibit higher biological activity than sodium or organic cations, likely due to improved ionic interactions .

- Metabolism : Acetic acid moieties may undergo glucuronidation, similar to aceclofenac’s metabolism via cytochrome 2C9 .

Biological Activity

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a triazole ring, which is known for its diverse biological activities. The presence of the phenylamino group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route can be optimized to improve yield and purity, often utilizing methods such as reflux in organic solvents or microwave-assisted synthesis.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.1 |

| This compound | HCT-116 | 2.6 |

| This compound | HepG2 | 1.4 |

These findings suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis and repair in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that derivatives show good inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as broad-spectrum antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : As noted earlier, the compound's ability to inhibit thymidylate synthase leads to disrupted DNA synthesis in cancer cells.

- Cell Cycle Arrest : Studies indicate that these compounds can induce apoptosis and halt cell cycle progression in cancer cells.

- Antimicrobial Mechanisms : The presence of the triazole ring may interfere with microbial cell wall synthesis or function.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of similar triazole derivatives:

- Study on Anticancer Activity : A study synthesized various triazole derivatives and tested their activity against multiple cancer cell lines. Compounds with structural similarities to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of triazole derivatives found that certain substitutions on the triazole ring enhanced their efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.